1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde

Description

Molecular Architecture and Substituent Configuration

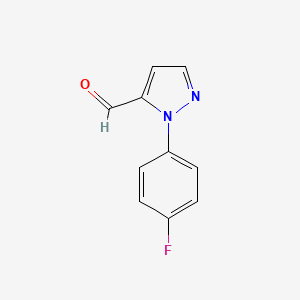

1-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde is a heterocyclic aromatic compound characterized by a pyrazole ring substituted with a 4-fluorophenyl group at position 1 and an aldehyde functional group at position 5. The molecular formula is C₁₀H₇FN₂O , with a molecular weight of 190.16 g/mol . The pyrazole ring consists of two nitrogen atoms at positions 1 and 2, with the aldehyde group (-CHO) at position 5 and the 4-fluorophenyl substituent attached to the nitrogen at position 1.

The substituent configuration is critical to the compound’s electronic and steric properties. The 4-fluorophenyl group introduces electron-withdrawing effects due to the fluorine atom’s electronegativity, which influences the ring’s π-electron density. The aldehyde group at position 5 enhances electrophilicity, making the compound reactive toward nucleophilic additions and condensation reactions.

Tautomeric Behavior and Proton Exchange Dynamics

Pyrazoles exhibit prototropic tautomerism between the N1 and N2 positions, where the hydrogen atom shifts between the two nitrogen atoms. For this compound, the aldehyde group at position 5 and the 4-fluorophenyl substituent at position 1 modulate this equilibrium.

Key Influencing Factors

- Electron-Withdrawing Effects : The 4-fluorophenyl group stabilizes the N1-H tautomer by withdrawing electron density from the pyrazole ring, increasing the acidity of the N1 hydrogen.

- Aldehyde Group : The electron-withdrawing nature of the aldehyde further polarizes the pyrazole ring, favoring the N1-H form.

- Solvent and Temperature : In polar aprotic solvents (e.g., DMSO), rapid proton exchange between tautomers may occur, whereas in nonpolar solvents, a slower equilibrium is observed.

While direct experimental data for this compound is limited, analogous pyrazole derivatives (e.g., 3-(4-fluorophenyl)-1H-pyrazole) exhibit tautomeric ratios influenced by substituent electronic effects. Theoretical studies suggest that electron-withdrawing groups at position 1 favor the N1-H tautomer.

Crystallographic Characterization

Crystallographic studies on related pyrazole derivatives provide insights into the structural organization of this compound. For example, 3-(4-fluorophenyl)-1H-pyrazole crystallizes in a polymorphic form containing two tautomers (N1-H and N2-H) linked by hydrogen bonds.

Structural Features

- Planarity : The pyrazole ring and 4-fluorophenyl group are coplanar, enabling π-stacking interactions.

- Hydrogen Bonding : The N1-H tautomer may form intramolecular or intermolecular hydrogen bonds with the aldehyde group.

- Dihedral Angles : The angle between the pyrazole and phenyl rings is typically small (e.g., 10–20°), minimizing steric strain.

No direct crystallographic data exists for this compound, but its structural analogs suggest similar packing motifs dominated by hydrogen bonding and π-interactions.

Comparative Analysis with Isomeric Pyrazole-Carbaldehyde Derivatives

Structural Isomers

The position of substituents on the pyrazole ring critically impacts reactivity and physical properties. Key isomers include:

Reactivity Differences

- Aldehyde at Position 5 : Enhances electrophilicity at C5, enabling regioselective nucleophilic attacks.

- Aldehyde at Position 4 : Allows participation in cross-coupling reactions (e.g., Sonogashira) due to proximity to the pyrazole’s electron-deficient C4.

- Substituent Position : The 4-fluorophenyl group at position 1 stabilizes the N1-H tautomer, whereas at position 5, it may alter π-electron distribution.

Physicochemical Properties

Properties

IUPAC Name |

2-(4-fluorophenyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-1-3-9(4-2-8)13-10(7-14)5-6-12-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLQTNKEQREVDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CC=N2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718974 | |

| Record name | 1-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269291-93-1 | |

| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

A typical procedure involves refluxing 5-chloro-1-(4-fluorophenyl)-1H-pyrazole (1.0 mmol) in DMF (5 mL) with POCl₃ (1.2 equiv) at 80–90°C for 8–12 hours. The crude product is neutralized with sodium acetate and extracted with dichloromethane. Yields range from 53% to 67%, depending on substituent electronic effects. Table 1 summarizes key variations:

Table 1: Vilsmeier-Haack Formylation Optimization

| Substrate | POCl₃ (equiv) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 5-Chloro-1-(4-Fluorophenyl) | 1.2 | 80 | 10 | 67 |

| 5-Chloro-3-Methyl-1-aryl | 1.5 | 90 | 12 | 58 |

Challenges include competing side reactions at higher temperatures, necessitating precise stoichiometric control.

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

Pyrazole rings can be constructed via [3+2] cycloaddition between hydrazines and 1,3-dicarbonyl precursors. For the target compound, 4-fluorophenylhydrazine reacts with β-ketoaldehydes under catalytic conditions.

Cerium-Catalyzed Synthesis

A cerium-L-proline complex ([Ce(L-Pro)₂]₂(Oxa)) catalyzes the reaction of 4-fluorophenylhydrazine with ethyl 3-oxobut-2-enoate in ethanol at room temperature. After 6 hours, the intermediate undergoes oxidative dehydrogenation using MnO₂ to yield the carbaldehyde (72–85% yield).

Mechanistic Insights:

-

Hydrazine attacks the β-keto carbonyl, forming a hydrazone intermediate.

-

Cyclization occurs via intramolecular nucleophilic attack, facilitated by the Ce³⁺ Lewis acid.

Oxidation of Pyrazole Alcohols

Secondary alcohols at the pyrazole C5 position can be oxidized to aldehydes. 1-(4-Fluorophenyl)-1H-pyrazole-5-methanol undergoes oxidation using pyridinium chlorochromate (PCC) in dichloromethane.

Oxidizing Agent Comparison

Table 2: Oxidation Efficiency

| Oxidant | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| PCC | CH₂Cl₂ | 4 | 78 |

| KMnO₄ | H₂O/Pyridine | 6 | 65 |

| CrO₃ | Acetone | 3 | 82 |

PCC offers superior selectivity, minimizing over-oxidation to carboxylic acids.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling enables modular synthesis. Suzuki-Miyaura coupling of 5-bromo-1H-pyrazole-5-carbaldehyde with 4-fluorophenylboronic acid exemplifies this strategy.

Catalytic System Optimization

Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 100°C for 12 hours achieves 70% yield. Microwave-assisted conditions reduce reaction time to 2 hours with comparable efficiency.

Challenges and Comparative Analysis

Limitations of Current Methods

Chemical Reactions Analysis

1-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions . Major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate their activity . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole and Pyrazoline Carbaldehyde Derivatives

Several N-substituted pyrazoline carbaldehydes share structural similarities with the target compound. For instance:

- 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) and 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (2) differ by the presence of a dihydro (4,5-dihydro) pyrazoline ring and substituents (phenyl vs. bromophenyl) .

- 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde features a bromophenyl group at C3 and a chlorobenzyl group at N1, demonstrating how halogen substituents and N1 alkylation influence molecular conformation. Single-crystal studies reveal a planar pyrazole core with deviations caused by bulky substituents .

Key Structural Differences:

The aldehyde group in the target compound enhances reactivity for further derivatization (e.g., oxime formation), as seen in related pyrazole-4-carbaldehydes .

Halogen-Substituted Pyrazole Derivatives

Halogen substituents significantly influence molecular properties:

- 4-(4-Chlorophenyl)- and 4-(4-Fluorophenyl)-thiazole-pyrazole hybrids (4 and 5) : These isostructural compounds differ only in the halogen (Cl vs. F) on the aryl-thiazole moiety. Despite identical crystal symmetries (triclinic, P 1̄), the smaller van der Waals radius of fluorine induces subtle adjustments in crystal packing compared to chlorine .

- Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate : Replacing the aldehyde with an ester group (C5: COOEt vs. CHO) reduces electrophilicity, impacting applications in nucleophilic reactions .

Substituent Effects on Activity (SAR): In chalcone derivatives (e.g., (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone), substitution with electron-withdrawing groups (Br, F) at para positions correlates with higher inhibitory activity (IC₅₀ = 4.7 μM) compared to methoxy-substituted analogs (IC₅₀ = 70.8 μM) . This suggests that the 4-fluorophenyl group in the target compound may enhance bioactivity in analogous systems.

Biological Activity

1-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound features a pyrazole ring, which is known for its diverse pharmacological applications. This article reviews the biological activity of this compound, highlighting recent research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 190.17 g/mol. The structure includes a pyrazole ring substituted with a fluorophenyl group and an aldehyde functional group, which enhances its reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance, it has been shown to interact with key proteins involved in cellular signaling pathways related to cancer growth and apoptosis.

- Mechanism of Action : The compound has been reported to inhibit Aurora-A kinase, a crucial target in cancer therapy. In biochemical assays, it exhibited IC values of 0.212 μM for Aurora-A inhibition and 0.461 μM for Aurora-B inhibition . This dual inhibition suggests its potential as a multitargeted anticancer agent.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been explored. It has been shown to modulate inflammatory cytokines such as TNF-α and IL-6.

- Research Findings : In vitro studies indicated that derivatives of pyrazole compounds can inhibit the production of these cytokines significantly compared to standard anti-inflammatory drugs .

Antimicrobial Activity

This compound has been assessed for its antimicrobial efficacy against various bacterial strains.

- Case Studies : One study demonstrated that related pyrazole derivatives showed significant antibacterial activity against E. coli and S. aureus, indicating that modifications in the pyrazole structure can enhance antimicrobial properties .

Research Findings Summary

The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : The compound inhibits kinases involved in cell cycle regulation and apoptosis, making it a candidate for cancer treatment.

- Cytokine Modulation : By affecting cytokine levels, it may play a role in reducing inflammation.

Q & A

Q. What are the primary synthetic routes for 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, Vilsmeier–Haack reactions are employed for formylation at the pyrazole ring’s 5-position . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature : Reflux conditions (80–120°C) optimize cyclization efficiency.

- Catalysts : Acidic or basic catalysts (e.g., POCl₃) facilitate aldehyde group introduction.

Yield optimization requires careful control of stoichiometry and reaction time, with yields ranging from 60–85% depending on substituent electronic effects .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of the fluorophenyl and aldehyde groups (e.g., aldehyde proton at δ 9.8–10.2 ppm) .

- FT-IR : C=O stretch at ~1680–1700 cm⁻¹ verifies the aldehyde functionality .

- X-ray crystallography : Resolves stereoelectronic effects; dihedral angles between pyrazole and fluorophenyl rings typically range 15–30°, influencing conjugation .

- HPLC : Purity assessment (>95% purity achievable via silica gel chromatography) .

Advanced Research Questions

Q. What are the structure-activity relationships (SARs) governing the biological activity of this compound?

- Fluorophenyl positioning : The 4-fluoro substitution enhances metabolic stability and lipophilicity compared to 2- or 3-fluoro analogs, improving membrane permeability .

- Aldehyde reactivity : The electron-withdrawing aldehyde group increases electrophilicity, enabling Schiff base formation with biological nucleophiles (e.g., lysine residues in enzymes) .

- Pyrazole core : The N1-substituted pyrazole scaffold facilitates π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets) .

Q. How do computational models predict the compound’s interaction with biological targets?

- Molecular docking : Studies with COX-2 and EGFR kinases suggest the fluorophenyl group occupies hydrophobic pockets, while the aldehyde forms hydrogen bonds with catalytic lysine residues .

- DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating moderate reactivity suitable for covalent inhibition .

- MD simulations : Reveal stable binding conformations with RMSD <2 Å over 100 ns trajectories in aqueous environments .

Q. What methodological approaches resolve contradictions in reported biological activity data?

- Dose-response analysis : EC₅₀ values vary by cell type (e.g., 2.5 μM in HeLa vs. 12 μM in MCF-7), likely due to differential expression of target proteins .

- Off-target profiling : Use kinase inhibitor panels to identify cross-reactivity (e.g., >50% inhibition of JAK2 at 10 μM) .

- Metabolic stability assays : Liver microsome studies show t₁/₂ of 45–60 min, suggesting rapid clearance in vivo .

Methodological Challenges and Solutions

Q. How can researchers optimize the compound’s solubility for in vitro assays?

- Co-solvents : Use DMSO (≤0.1% v/v) to maintain solubility without cytotoxicity.

- pH adjustment : Buffered solutions (pH 7.4) prevent aldehyde hydration, which reduces reactivity .

- Nanoparticle encapsulation : Lipid-based carriers improve aqueous dispersion (e.g., 85% encapsulation efficiency) .

Q. What strategies mitigate synthetic byproducts during scale-up?

- Purification : Gradient elution in flash chromatography separates regioisomers (e.g., 4- vs. 5-carbaldehyde derivatives) .

- Quality control : LC-MS monitors intermediates for halogen exchange byproducts (e.g., chloro impurities <0.5%) .

- Green chemistry : Replace POCl₃ with ionic liquid catalysts to reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.